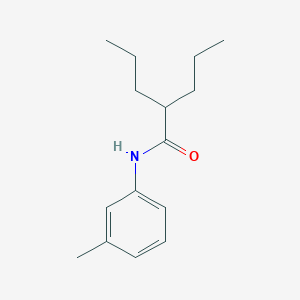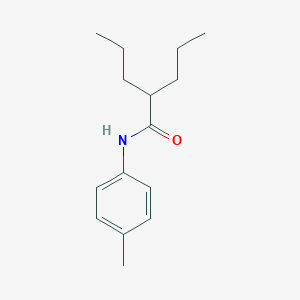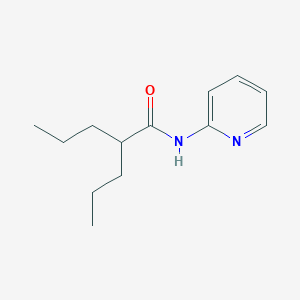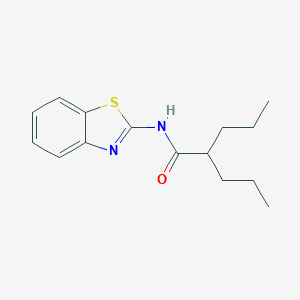
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide, also known as Clomazone, is an herbicide used to control weeds in various crops. It was first introduced in 1978 and has since become a popular choice among farmers due to its effectiveness and low toxicity.
Mecanismo De Acción
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and plant growth. By inhibiting their biosynthesis, 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide disrupts the normal functioning of the plant, leading to its death.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide has been found to have minimal toxicity to humans and animals. However, it can cause eye and skin irritation if it comes into contact with these tissues. In plants, 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide has been found to cause changes in the levels of various enzymes and proteins, leading to the disruption of normal physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide in lab experiments is its effectiveness as an herbicide. This allows researchers to study the effects of weed control on crop growth and development. However, one limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several areas of future research related to 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide. One area is the development of new synthesis methods that are more efficient and environmentally friendly. Another area is the study of the long-term effects of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide on soil health and microbial communities. Additionally, there is a need for further research on the potential for off-target effects of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide on non-target organisms.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide involves several steps. The first step is the reaction between 2-chloro-4-methylphenol and propionyl chloride to form 2-chloro-4-methylphenylpropanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methoxyaniline to form 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide. The overall yield of this synthesis is around 40%.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide has been extensively studied for its effectiveness as an herbicide. It has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide is commonly used in crops such as soybeans, cotton, peanuts, and sugarcane.
Propiedades
Fórmula molecular |
C17H18ClNO3 |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO3/c1-11-10-13(18)4-9-16(11)22-12(2)17(20)19-14-5-7-15(21-3)8-6-14/h4-10,12H,1-3H3,(H,19,20) |
Clave InChI |
AXNSNWACUZDKGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)OC |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)

![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)






